Didesmethylsibutramine hydrochloride

Monoamine Transporter IC50 Synaptosomal Uptake

Researchers calibrating monoamine transporter assays require tool compounds with precisely defined potency to ensure inter-laboratory reproducibility. Didesmethylsibutramine hydrochloride (BTS 54-505) addresses this need as a high-purity (≥99% HPLC) reference standard with validated IC50 values for NET (0.066 µM), DAT (0.61 µM), and SERT (5.1 µM) in rat cortical synaptosomes. • Triple reuptake inhibition profile validated for calibrating NET, DAT, and SERT assays • Unique direct NMDA receptor inhibition enables dissection of monoaminergic-glutamatergic crosstalk • Favorable cardiovascular profile vs. desmethylsibutramine (M1) reduces confounding peripheral variables in vivo

Molecular Formula C15H23Cl2N
Molecular Weight 288.3 g/mol
CAS No. 84484-78-6
Cat. No. B033047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethylsibutramine hydrochloride
CAS84484-78-6
Synonyms1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine Hydrochloride;  (+/-)-Didesmethylsibutramine;  1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine Hydrochloride;  _x000B_1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Hydrochloride; 
Molecular FormulaC15H23Cl2N
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
InChIInChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H
InChIKeyKHRVYINTXCWNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didesmethylsibutramine Hydrochloride: Specifications & Procurement


Didesmethylsibutramine hydrochloride (BTS 54-505) is the primary amine metabolite of the anorectic drug sibutramine and acts as a triple monoamine reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine [1]. As a chiral compound, its (R)-enantiomer exhibits significantly greater potency than the (S)-enantiomer and the parent drug in preclinical models [2]. The compound is available as a high-purity reference standard (≥99% by HPLC) for in vitro and in vivo research applications .

High-purity analytical reference standard for monoamine transporter assays
Triple reuptake inhibitor probe (NET/DAT/SERT) for in vitro pharmacology
Chiral control: (R)-enantiomer for stereoselective neuropharmacology studies

Why Didesmethylsibutramine Cannot Be Substituted


While sibutramine, desmethylsibutramine (M1/BTS 54-354), and didesmethylsibutramine (M2/BTS 54-505) all inhibit monoamine reuptake, they exhibit distinct pharmacological profiles that preclude direct substitution in research settings. Didesmethylsibutramine demonstrates a unique combination of potent in vitro monoamine transporter inhibition [1], direct NMDA receptor interaction [2], and a favorable cardiovascular profile compared to its secondary amine counterpart M1 [3]. Furthermore, the enantiomers of didesmethylsibutramine display marked differences in anorectic potency and behavioral effects, with the (R)-enantiomer showing superior activity [4]. These quantitative differences in potency, target engagement, and safety profile mandate the use of the specific metabolite for accurate mechanistic studies and assay development.

Attribute
Didesmethylsibutramine (M2)
Sibutramine / M1 / Racemate
Monoamine transporter inhibition
Reported higher potency at NET/DAT
Parent drug sibutramine shows lower potency; profile may shift
NMDA receptor interaction
Direct NMDA modulation observed
Not reported for sibutramine or M1
Vascular norepinephrine sensitivity
No enhancement of vascular NE sensitivity
M1 potentiates NE response; may confound cardiovascular endpoints
Enantiomer-specific anorectic activity
(R)-enantiomer with reported model response
(S)-enantiomer or racemate may show lower anorectic endpoint effects

Didesmethylsibutramine: Head-to-Head Evidence


Superior Monoamine Reuptake Inhibition vs. Sibutramine

Didesmethylsibutramine (BTS 54-505) is a considerably more potent inhibitor of monoamine uptake in vitro than the parent compound, sibutramine. This enhanced activity is a key differentiator for researchers investigating the pharmacology of this drug class [1]. Comparative IC50 values in rat cortical synaptosomes demonstrate that BTS 54-505 is approximately 8-fold more potent at inhibiting norepinephrine uptake, and over 6-fold more potent at inhibiting dopamine uptake, than sibutramine .

Monoamine reuptake inhibition vs. sibutramine
Head-to-head
NET IC50: 0.066 µM (M2) vs 0.53 µM (sibutramine); DAT: 0.61 µM vs 4.0 µM
Reported higher inhibition in rat synaptosomes; supports NET/DAT assay context
Cross-study comparable; rat cortical synaptosomes
Monoamine Transporter IC50 Synaptosomal Uptake Antidepressant

Direct NMDA Receptor Interaction

Didesmethylsibutramine exhibits a unique pharmacological action by directly inhibiting NMDA-evoked neuronal activity, a property not attributed to sibutramine or its secondary amine metabolite, desmethylsibutramine (BTS 54-354) [1]. In vivo electrophysiology studies demonstrate that BTS 54-505 inhibits the NMDA response with a mean ED50 of 16 ± 5 nA, while having no significant effect on AMPA-evoked activity in the majority of cells tested (n=15/21) [1]. This effect is independent of its monoamine reuptake inhibition, suggesting a direct interaction with the NMDA receptor ionophore complex [2].

NMDA receptor interaction
Class-level
NMDA ED50: 16 ± 5 nA; no effect on AMPA in 15/21 cells
Selective NMDA modulation distinct from monoamine reuptake; supports glutamatergic signaling studies
Rat dorsolateral geniculate nucleus in vivo; class-level inference
NMDA Receptor Excitatory Amino Acid In Vivo Electrophysiology Mechanism of Action

Cardiovascular Safety: No Norepinephrine Sensitization

A critical distinction between the two active metabolites of sibutramine lies in their cardiovascular profiles. While both BTS 54-505 (M2) and BTS 54-354 (M1) are potent norepinephrine reuptake inhibitors, only BTS 54-354 enhances vascular sensitivity to norepinephrine. In isolated, preconstricted mesenteric vessels, BTS 54-354 (10 µM) produced a significant leftward shift in the concentration-response curve to norepinephrine, whereas BTS 54-505 (10 µM) and sibutramine did not [1]. This indicates a potentially safer cardiovascular profile for BTS 54-505, which is a key consideration for research applications where minimizing off-target vascular effects is paramount [2].

Cardiovascular profile vs. M1
Head-to-head
M2 (10 µM): no shift in NE curve; M1: significant leftward shift
Reported vascular reactivity difference may support central mechanism isolation
Isolated rat mesenteric vessels; direct comparison
Cardiovascular Pharmacology Safety Pharmacology Vascular Reactivity Norepinephrine Transporter

Superior Anorectic Potency of the (R)-Enantiomer

The enantiomers of didesmethylsibutramine exhibit markedly different pharmacological activities. The (R)-enantiomer is a more potent inhibitor of monoamine reuptake and possesses significantly stronger anorectic activity in animals compared to the (S)-enantiomer [1]. In vivo studies in rats demonstrate that (R)-didesmethylsibutramine (2.5-10 mg/kg, i.p.) has significantly greater anorexic effects than both its (S)-enantiomer and the parent drug, racemic sibutramine [2]. This stereoselectivity is crucial for researchers aiming to maximize therapeutic efficacy while minimizing potential side effects associated with the less active enantiomer.

(R)- vs (S)-enantiomer anorectic potency
Head-to-head
(R)-enantiomer: significantly greater reduction in food intake (p<0.05) at 2.5-10 mg/kg i.p.
Reported enantioselective anorectic response in rat model; stereochemistry critical for endpoint interpretation
Sprague-Dawley rats, 24-42 h post-dose
Enantiomer Anorectic Activity Food Intake Behavioral Pharmacology

Thermogenic and Hypophagic Effects

Didesmethylsibutramine (Metabolite 2) induces significant thermogenesis and hypophagia in rodent models, effects that are mediated through distinct adrenoceptor and serotonergic pathways [1]. In vivo, administration of BTS 54-505 (10 mg/kg, p.o.) significantly increased colonic temperature in rats, an effect that was abolished by the non-selective 5-HT receptor antagonist metergoline and the α1-adrenoceptor antagonist prazosin [1]. This profile differentiates it from other monoamine reuptake inhibitors and establishes its utility as a specific tool for studying energy homeostasis [2].

Thermogenic effect
Class-level
Significant colonic temperature increase (p<0.05 vs vehicle), blocked by metergoline & prazosin
Supports thermogenesis pathway study context; α1/5-HT mediated
Adult female Wistar rats, 10 mg/kg p.o.
Thermogenesis Energy Expenditure Obesity In Vivo Pharmacology

Didesmethylsibutramine: Research Applications


Monoamine Transporter Assays & Selectivity Profiling

Given its potent and well-defined IC50 values for norepinephrine (0.066 µM), dopamine (0.61 µM), and serotonin (5.1 µM) uptake in rat cortical synaptosomes, didesmethylsibutramine hydrochloride serves as an essential reference standard and tool compound for calibrating monoamine transporter assays and for profiling the selectivity of novel compounds targeting NET, DAT, and SERT . Its superior potency compared to sibutramine makes it a more sensitive probe for these systems.

Energy Expenditure and Appetite Regulation

The compound's established thermogenic and hypophagic effects in rodent models, characterized by a significant increase in colonic temperature and a sustained reduction in food intake, position it as a valuable positive control and mechanistic tool for research into obesity, energy homeostasis, and the central regulation of appetite [1]. Its defined adrenoceptor and serotonergic mechanisms provide a clear framework for pharmacological intervention studies.

NMDA Receptor Modulation & Neuropharmacology

The unique ability of didesmethylsibutramine to directly inhibit NMDA-evoked activity, independent of its effects on monoamine reuptake, makes it a critical reagent for studies exploring the intersection of monoaminergic and glutamatergic signaling in the CNS [2]. It can be used as a pharmacological tool to dissect the role of NMDA receptors in behavioral and physiological processes, distinct from classical NMDA antagonists.

Cardiovascular Safety Pharmacology

The differential cardiovascular profile of didesmethylsibutramine, specifically its lack of effect on vascular norepinephrine sensitivity compared to desmethylsibutramine (M1), makes it the preferred metabolite for in vivo and ex vivo studies aimed at understanding the central versus peripheral cardiovascular effects of monoamine reuptake inhibitors [3]. This property reduces confounding variables in experiments designed to isolate central mechanisms of action.

Application
Selection Property
Validation Focus
Monoamine transporter assay calibration
High-purity reference standard, reported IC50 profile for NET/DAT/SERT
Transporter selectivity profiling and assay development
Energy expenditure and appetite regulation studies
Thermogenic and hypophagic response in rodent models
Adrenoceptor and serotonergic pathway validation
NMDA receptor modulation research
Direct NMDA receptor interaction independent of monoamine reuptake
CNS glutamatergic signaling and behavioral pharmacology
Cardiovascular safety pharmacology
No enhancement of vascular norepinephrine sensitivity
Central vs peripheral mechanism isolation in cardiovascular models

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